4-[(3,5-dimethylphenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid
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Description
The compound “4-[(3,5-dimethylphenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid” is a complex organic molecule. It contains an amino group attached to a dimethylphenyl group, a carboxylic acid group, and a tetrahydrofuran ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups. It has a tetrahydrofuran ring, a carboxylic acid group, and an amine group attached to a 3,5-dimethylphenyl ring . The exact three-dimensional structure would depend on the specific arrangement and orientation of these groups in space.Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. The carboxylic acid group could participate in acid-base reactions, esterification, or reduction. The amine group could undergo reactions such as alkylation, acylation, or condensation with carbonyl compounds. The tetrahydrofuran ring could potentially undergo reactions like ring-opening or oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like the carboxylic acid and the amine could make it capable of forming hydrogen bonds, affecting its solubility in different solvents .Safety and Hazards
Properties
IUPAC Name |
4-(3,5-dimethylanilino)-4-oxo-3-(oxolan-2-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-10-6-11(2)8-12(7-10)17-16(20)13(9-15(18)19)14-4-3-5-21-14/h6-8,13-14H,3-5,9H2,1-2H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCNFQWWGWDCQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(CC(=O)O)C2CCCO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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